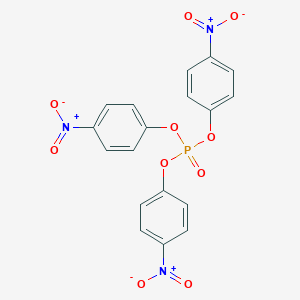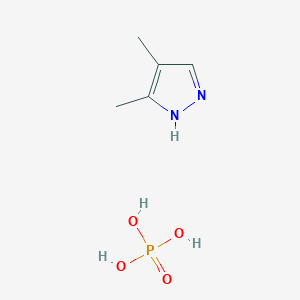
3,4-Dimethyl-1H-pyrazole phosphate
Descripción general
Descripción
3,4-Dimethyl-1H-pyrazole phosphate (DMPP) is a nitrification inhibitor used in agriculture and horticulture to improve nitrogen use efficiency and reduce nitrogen losses. It has gained attention for its effectiveness and environmental safety.
Synthesis Analysis
DMPP is synthesized through specific chemical processes. The method involves combining key chemical reactants under controlled conditions, but detailed synthesis methods are not widely available in the reviewed literature.
Molecular Structure Analysis
The molecular structure of DMPP has been analyzed using various spectroscopic methods such as infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. These analyses confirm the molecular structure and provide insights into the compound's characteristics (Ding Dong-ge, 2009).
Chemical Reactions and Properties
DMPP interacts with soil chemistry and influences the activity of microorganisms. It is specifically known to inhibit nitrification by affecting ammonia-oxidizing bacteria and archaea, thus enhancing the efficiency of nitrogen fertilizers (X. Kong et al., 2016).
Physical Properties Analysis
The physical properties of DMPP include its solubility, stability under various environmental conditions, and its mobility in soil. DMPP is characterized by its low mobility in soil, ensuring that it remains effective in the root zone and does not leach into groundwater (F. Azam et al., 2001).
Chemical Properties Analysis
DMPP's chemical properties are centered around its role as a nitrification inhibitor. It effectively reduces the conversion of ammonium to nitrate in the soil, which is a key factor in reducing nitrate leaching and nitrous oxide emissions, crucial for environmental protection and agricultural sustainability (W. Zerulla et al., 2001).
Aplicaciones Científicas De Investigación
Summary of the Application
DMPP is used as a nitrification inhibitor in soil. Its application increases the sorption of DMPP in soil, which is of growing interest as a strategy to improve soil fertility and mitigate climate change .
Methods of Application or Experimental Procedures
The sorption behavior of DMPP was tested on 15-month-aged soil-biochar mixtures. The biochar additions increased DMPP sorption to varying extents depending on biochar feedstock type and pyrolysis temperature .
Results or Outcomes
The highest sorption was found for biochar pyrolyzed at a lower temperature. Biochar effects on soil physico-chemical characteristics (i.e., hydrophobicity) seem to be important factors .
2. Application in Improving Fruit Quality
Summary of the Application
DMPP is applied during the later stage of apple fruit expansion to regulate soil mineral nitrogen and tree carbon-nitrogen nutrition, which improves fruit quality .
Methods of Application or Experimental Procedures
Different dosages of DMPP (0, 0.5, 1, 2, and 4 mg kg –1 soil) were applied during the later stage of ‘Red Fuji’ apple fruit expansion. The effects of DMPP on soil N transformation, carbon ©–N nutrition of tree, and fruit quality were investigated .
Results or Outcomes
DMPP decreased the abundance of ammonia-oxidizing bacteria (AOB) amoA gene, increased the retention of NH 4+ -N, and decreased NO 3– -N concentration and its vertical migration in soil. It also increased fruit anthocyanin and soluble sugar contents, and had no significant effect on fruit yield .
3. Application in Reducing Nitrogen Loss in Paddy Soils
Summary of the Application
DMPP is used as a nitrification inhibitor to reduce nitrogen (N) loss and improve N availability in paddy soil .
Methods of Application or Experimental Procedures
In undisturbed soil columns under greenhouse conditions, dynamics of ammonium (NH4+–N) and nitrate (NO3−–N) in floodwater and leachate, and ammonia (NH3) volatilization were studied in two paddy soils (hydragic and gleyed), amended with urea-N at 180 N kg/ha with DMPP applied at 0, 0.45, 0.675, and 0.90 kg/ha (0.25%, 0.375%, and 0.5% of urea-N, respectively) .
Results or Outcomes
Increased DMPP application rates increased floodwater and leachate NH4+–N concentrations, while significantly decreasing NO3−–N concentrations in floodwater and leachate, with the largest decrease seen in the 0.90-kg/ha DMPP treatment .
4. Application in Synthesis
Summary of the Application
DMPP is synthesized from easily available and environmentally friendly materials butanone, paraformaldehyde, and hydrazine hydrate .
Methods of Application or Experimental Procedures
A three-step approach to the synthesis of DMPP via the reaction of the easily available material butanone, paraformaldehyde, and hydrazine hydrate has been developed .
Results or Outcomes
The overall yield was 52.5%. This approach has a major advantage that the starting material is easy to obtain and the conditions are environmentally friendly .
5. Application in Reducing Nitrogen Loss in Different Soil Types
Summary of the Application
DMPP is used as a nitrification inhibitor to reduce nitrogen (N) loss and improve N availability in different types of paddy soil .
Methods of Application or Experimental Procedures
In undisturbed soil columns under greenhouse conditions, dynamics of ammonium (NH4+–N) and nitrate (NO3−–N) in floodwater and leachate, and ammonia (NH3) volatilization were studied in two paddy soils (hydragic and gleyed), amended with urea-N at 180 N kg/ha with DMPP applied at 0, 0.45, 0.675, and 0.90 kg/ha (0.25%, 0.375%, and 0.5% of urea-N, respectively) .
Results or Outcomes
Increased DMPP application rates increased floodwater and leachate NH4+–N concentrations, while significantly decreasing NO3−–N concentrations in floodwater and leachate, with the largest decrease seen in the 0.90-kg/ha DMPP treatment .
6. Application in Synthesis
Summary of the Application
DMPP is synthesized from easily available and environmentally friendly materials butanone, paraformaldehyde, and hydrazine hydrate .
Methods of Application or Experimental Procedures
A three-step approach to the synthesis of DMPP via the reaction of the easily available material butanone, paraformaldehyde, and hydrazine hydrate has been developed .
Results or Outcomes
The overall yield was 52.5%. This approach has a major advantage that the starting material is easy to obtain and the conditions are environmentally friendly .
Safety And Hazards
Propiedades
IUPAC Name |
4,5-dimethyl-1H-pyrazole;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCHCXZBPLTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024432 | |
| Record name | 3,4-Dimethylpyrazole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole phosphate | |
CAS RN |
202842-98-6 | |
| Record name | 3,4-Dimethylpyrazole phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202842-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylpyrazole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-1H-pyrazole Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



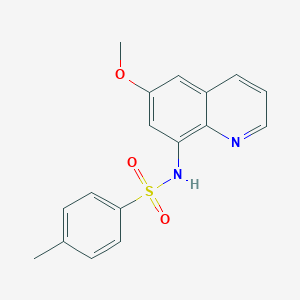
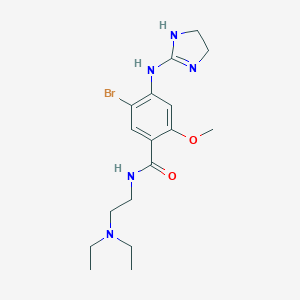
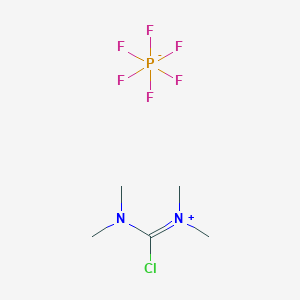
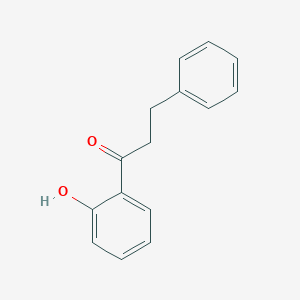
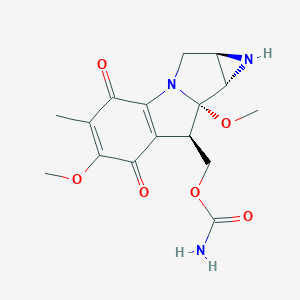
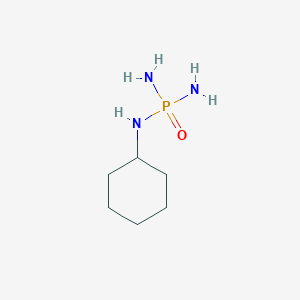
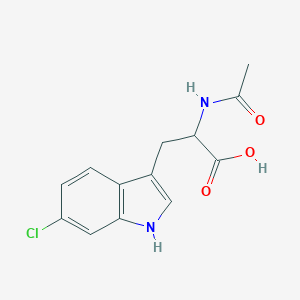
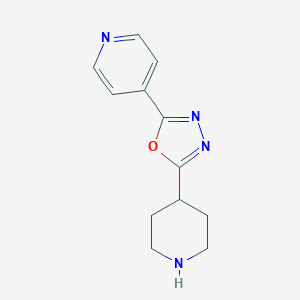
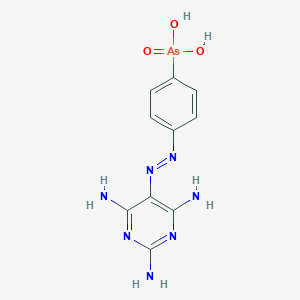
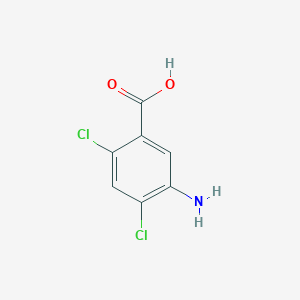
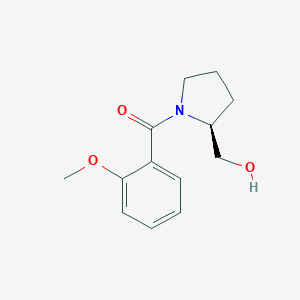
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

